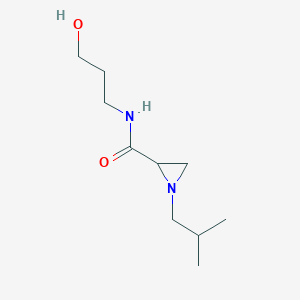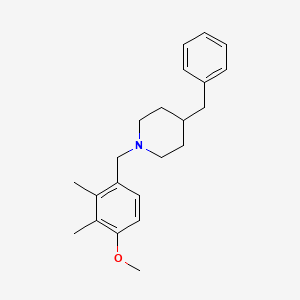
N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide, also known as HPIBAC, is a chemical compound that has been widely used in scientific research. It is a member of the aziridine family of compounds, which are known for their reactivity and versatility in organic chemistry. HPIBAC has been studied extensively for its potential applications in various fields, including biomedical research and drug development.
作用机制
The mechanism of action of N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide involves the formation of covalent bonds between the compound and the target molecules. This results in the crosslinking of proteins and other biomolecules, which can lead to increased stability and enhanced functionality. N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide has also been shown to exhibit antimicrobial activity, which may be related to its ability to crosslink bacterial cell wall components.
Biochemical and physiological effects:
N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound can stabilize proteins and prevent their denaturation, which can be useful in a range of applications. N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide has also been shown to exhibit antimicrobial activity, which may be useful in the development of new antibiotics.
实验室实验的优点和局限性
One of the main advantages of using N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide in lab experiments is its ability to crosslink proteins and other biomolecules, which can improve their stability and functionality. The compound is also relatively easy to synthesize and can be used in a range of applications. However, one limitation of using N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide is that it can be toxic to cells at high concentrations, which may limit its use in certain experiments.
未来方向
There are many potential future directions for research involving N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide. One area of interest is the development of new drug delivery systems that use N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide as a crosslinking agent. Another area of interest is the use of N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide in the development of new antimicrobial agents. Additionally, further studies are needed to explore the potential toxic effects of N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide and to determine the optimal concentrations for use in various applications.
合成方法
The synthesis of N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide involves the reaction of 1-isobutyl-2-aziridinecarboxylic acid with 3-chloropropanol in the presence of a base catalyst. The resulting product is then hydrolyzed to yield N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide. The synthesis process is relatively straightforward and can be carried out using standard laboratory equipment.
科学研究应用
N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide has been used extensively in scientific research as a crosslinking agent for proteins and other biomolecules. It is particularly useful for stabilizing proteins and preventing their denaturation, which can occur under certain conditions such as high temperature or extreme pH. N-(3-hydroxypropyl)-1-isobutyl-2-aziridinecarboxamide has also been used in the development of drug delivery systems, as it can be used to link drugs to specific target molecules.
属性
IUPAC Name |
N-(3-hydroxypropyl)-1-(2-methylpropyl)aziridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-8(2)6-12-7-9(12)10(14)11-4-3-5-13/h8-9,13H,3-7H2,1-2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVLHDWHDGFQHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxypropyl)-1-(2-methylpropyl)aziridine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-oxo-11-(2-thienyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(4-pyridinylmethyl)acetamide](/img/structure/B6045810.png)

![5-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidine-2,4-dione 2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazone]](/img/structure/B6045830.png)
![2-cyano-N-(4-fluorophenyl)-3-[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B6045834.png)
![1-(2-fluorophenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6045836.png)
![N'-ethyl-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6045845.png)
![methyl 1-(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}-3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B6045850.png)
![3-methyl-4-[4-(methylthio)phenyl]-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6045859.png)
![4-hydroxybenzaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6045863.png)
![1-(2,3-difluorobenzyl)-4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]piperidine](/img/structure/B6045869.png)
![(1-{[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6045874.png)
![1,3-dimethyl-5-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6045878.png)
![N-(3-methoxypropyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6045880.png)